1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine
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Overview
Description
The compound “({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE” is a complex organic molecule that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE” typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the alkylation of thiophene-2-methylamine with a benzyl halide derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE” can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nitrating mixtures can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
“({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE” has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which “({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE” exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
“({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE” stands out due to its unique combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NOS |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-[3-[(4-methylphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H21NOS/c1-16-7-9-17(10-8-16)15-22-19-5-2-4-18(12-19)13-21-14-20-6-3-11-23-20/h2-12,21H,13-15H2,1H3 |
InChI Key |
MXXLYPBDPXEMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC3=CC=CS3 |
Origin of Product |
United States |
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